![molecular formula C23H15ClN2O2 B14392099 N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-75-4](/img/structure/B14392099.png)
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted anilines and cyclohexanones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Hydroxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves several molecular targets and pathways:
DNA Synthesis Inhibition: The compound can intercalate into DNA, preventing the replication of cancer cells.
Apoptosis Induction: It induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
N-methyl carbazole-3-carboxamide: Another carbazole derivative with potent anticancer activity.
Ellipticine: A carbazole-based compound known for its DNA synthesis inhibition and apoptosis induction properties.
Properties
CAS No. |
89548-75-4 |
|---|---|
Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2/c24-14-6-8-15(9-7-14)25-23(28)19-11-13-5-10-17-16-3-1-2-4-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28) |
InChI Key |
WVKJGDMLWWPPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


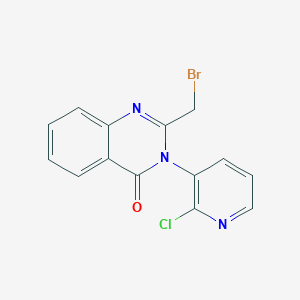
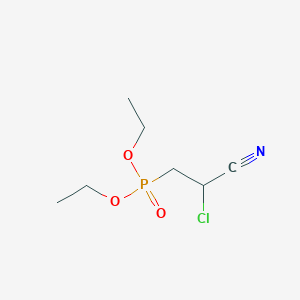
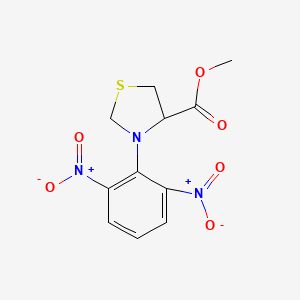
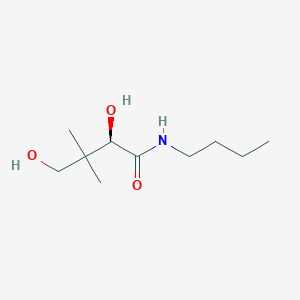
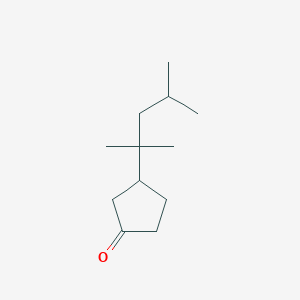
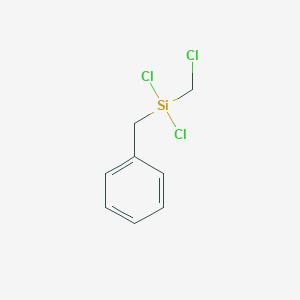
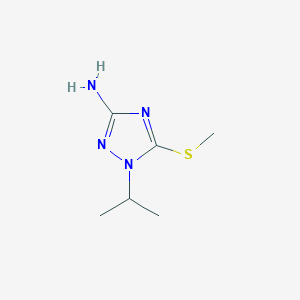
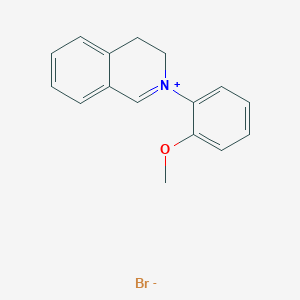
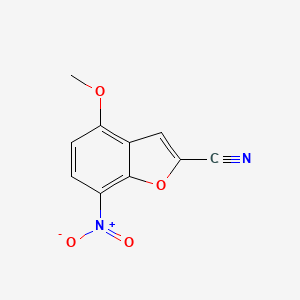


![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
